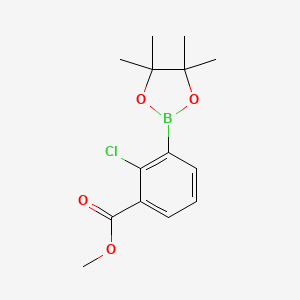

Methyl 2-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Description

Methyl 2-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is a boronate ester derivative featuring a benzoate backbone substituted with a chlorine atom at the 2-position and a pinacol boronate group at the 3-position. This compound is structurally tailored for use in Suzuki-Miyaura cross-coupling reactions, a cornerstone methodology in organic synthesis for forming carbon-carbon bonds .

Properties

IUPAC Name |

methyl 2-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18BClO4/c1-13(2)14(3,4)20-15(19-13)10-8-6-7-9(11(10)16)12(17)18-5/h6-8H,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXLLJEVGHWIWNP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)C(=O)OC)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18BClO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2201133-24-4 | |

| Record name | methyl 2-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate typically involves the reaction of 2-chloro-3-bromobenzoic acid with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is usually carried out under inert atmosphere conditions, such as nitrogen or argon, to prevent oxidation. The reaction mixture is heated to facilitate the coupling process, and the product is purified using standard techniques like column chromatography.

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The purification process may involve crystallization or other large-scale separation techniques to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the chloro group.

Coupling Reactions: It is prominently used in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.

Oxidation and Reduction: The boronic ester group can be oxidized to form boronic acids or reduced under specific conditions.

Common Reagents and Conditions:

Palladium Catalysts: Used in coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide, are often used to deprotonate the boronic ester group.

Solvents: Common solvents include tetrahydrofuran (THF), dimethylformamide (DMF), and toluene.

Major Products:

Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

Boronic Acids: Formed through oxidation of the boronic ester group.

Scientific Research Applications

Chemistry:

Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules.

Catalysis: Acts as a ligand in various catalytic processes.

Biology and Medicine:

Drug Development: Utilized in the synthesis of pharmaceutical intermediates.

Bioconjugation: Used in the modification of biomolecules for research purposes.

Industry:

Material Science: Employed in the development of advanced materials, including polymers and nanomaterials.

Agriculture: Used in the synthesis of agrochemicals.

Mechanism of Action

The compound exerts its effects primarily through its boronic ester group, which can form reversible covalent bonds with diols and other nucleophiles. This property is exploited in Suzuki-Miyaura coupling reactions, where the boronic ester group reacts with halides in the presence of a palladium catalyst to form carbon-carbon bonds. The mechanism involves the formation of a palladium complex, which undergoes oxidative addition, transmetalation, and reductive elimination steps to yield the coupled product.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs, highlighting differences in substituents, positions, and physicochemical properties:

*Calculated based on analogous structures.

Structural and Electronic Effects

- Substituent Position : The target compound’s 2-chloro-3-boronate arrangement contrasts with analogs like ethyl 2-chloro-4-boronate benzoate , where the boronate’s position alters conjugation and steric accessibility.

- Electron-Withdrawing vs. Donating Groups: Chlorine (Cl) and trifluoromethyl (CF₃) groups increase electrophilicity at the boronate site, enhancing cross-coupling efficiency . Methyl (Me) and amino (NH₂) groups, being electron-donating, may reduce reactivity but improve solubility or enable further derivatization .

- Steric Considerations : Bulky substituents (e.g., CF₃ at position 5) can hinder catalytic access to the boronate, whereas smaller groups (e.g., F at position 4) minimize steric effects .

Biological Activity

Methyl 2-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (CAS No. 334018-52-9) is a specialized organoboron compound that has been studied for its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables and research findings.

Chemical Structure and Properties

This compound has the following chemical formula:

- Molecular Formula : C₁₄H₁₈BClO₄

- Molecular Weight : 292.55 g/mol

- Structure : The compound features a chloro-substituted benzoate moiety linked to a dioxaborolane group.

Biological Activity Overview

Research indicates that organoboron compounds exhibit various biological activities, including antibacterial and anticancer properties. This compound has been evaluated for its efficacy against different pathogens and cancer cell lines.

Antimicrobial Activity

Several studies have reported on the antimicrobial properties of related organoboron compounds. For instance:

| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Staphylococcus aureus | 4–8 μg/mL |

| Compound B | Mycobacterium abscessus | 0.5–1.0 μg/mL |

While specific data for this compound is limited in the literature, its structural similarities to known active compounds suggest potential antimicrobial efficacy.

Anticancer Activity

The anticancer potential of organoboron compounds has been extensively studied. For example:

| Compound | Cancer Cell Line | IC₅₀ (μM) |

|---|---|---|

| Compound C | MDA-MB-231 (Triple-Negative Breast Cancer) | 0.126 |

| Compound D | MCF7 (Breast Cancer) | 17.02 |

This compound may share similar mechanisms of action due to its boron content and aromatic structure.

Case Studies and Research Findings

-

Study on Antimicrobial Properties :

A recent study evaluated several organoboron compounds against multidrug-resistant bacteria. Although this compound was not specifically tested, related compounds demonstrated significant activity against resistant strains of Staphylococcus aureus and Mycobacterium species . -

Evaluation of Anticancer Effects :

In vitro assays have shown that similar organoboron compounds can inhibit cell proliferation in cancer lines such as MDA-MB-231 with IC₅₀ values significantly lower than traditional chemotherapeutics . This suggests that methyl 2-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-y)benzoate could be further explored for its anticancer properties.

Q & A

Q. What methodological considerations are critical for using this compound in multi-step syntheses?

- Methodological Answer :

- Protect the dioxaborolane group during orthogonal reactions (e.g., use silyl ethers for hydroxyl protection).

- Monitor stability via periodic TLC/NMR to detect unintended decomposition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.